3-(Diphenylmethoxy)piperidine
Overview
Description
3-(Diphenylmethoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a diphenylmethoxy group at the third position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethoxy)piperidine typically involves the reaction of piperidine with diphenylmethanol. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of diphenylmethanol to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Methods such as catalytic hydrogenation and palladium-catalyzed coupling reactions are often employed to streamline production .
Chemical Reactions Analysis
Types of Reactions: 3-(Diphenylmethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(Diphenylmethoxy)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Diphenylmethoxy)piperidine involves its interaction with specific molecular targets. It is known to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are crucial in cell survival and proliferation. The compound may also act as an inhibitor of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle.
Diphenylmethanol: A precursor in the synthesis of 3-(Diphenylmethoxy)piperidine.
Ebastine: A related compound used as an antihistamine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike simple piperidine or diphenylmethanol, the combination of these moieties in this compound results in enhanced biological activity and potential therapeutic applications .
Properties
IUPAC Name |
3-benzhydryloxypiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)20-17-12-7-13-19-14-17/h1-6,8-11,17-19H,7,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMFVQWWCVDATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376197 | |
Record name | 3-(DIPHENYLMETHOXY)PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78503-38-5 | |
Record name | 3-(DIPHENYLMETHOXY)PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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